N-(4-((tert-Butyldimethylsilyl)oxy)phenyl)-4-chloro-5-(trifluoromethyl)pyrimidin-2-amine
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Description
N-(4-((tert-Butyldimethylsilyl)oxy)phenyl)-4-chloro-5-(trifluoromethyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C17H21ClF3N3OSi and its molecular weight is 403.91. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound is instrumental in the synthesis of new heterocyclic compounds, particularly N-arylpyrimidin-2-amine derivatives. A study conducted by El-Deeb, Ryu, and Lee (2008) utilized a palladium-catalyzed Buchwald-Hartwig amination for synthesizing new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, showcasing the compound's utility in preparing novel heterocycles with potential biological activities El-Deeb, Ryu, & Lee, 2008.
Asymmetric Synthesis of Amines
In the realm of asymmetric synthesis, N-tert-Butanesulfinyl imines, which share a similar structural motif with the target compound, serve as versatile intermediates for synthesizing a wide array of enantioenriched amines. The research by Ellman, Owens, and Tang (2002) highlights the synthesis of alpha-branched and alpha,alpha-dibranched amines, amino acids, and amino alcohols using N-tert-butanesulfinyl imines, reflecting the compound's significance in developing asymmetric synthetic methodologies Ellman, Owens, & Tang, 2002.
Antimicrobial and Antifungal Activities
Compounds structurally related to the target molecule have been evaluated for their antimicrobial and antifungal properties. Mittal, Sarode, and Vidyasagar (2011) synthesized substituted tricyclic compounds, demonstrating significant anti-bacterial and anti-fungal activities, which underscores the potential of such compounds in developing new antimicrobial agents Mittal, Sarode, & Vidyasagar, 2011.
Inhibitors of Gene Expression
Research into gene expression inhibitors has also incorporated compounds akin to "N-(4-((tert-Butyldimethylsilyl)oxy)phenyl)-4-chloro-5-(trifluoromethyl)pyrimidin-2-amine". A study by Palanki et al. (2000) focused on derivatives as inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors, indicating the compound's relevance in molecular biology and therapeutic agent development Palanki et al., 2000.
Antioxidant Activity
The synthesis and evaluation of N-substituted phenyl derivatives related to the compound of interest have shown promising antioxidant activity. Research by Kotaiah et al. (2012) on thieno[2,3-d]pyrimidine derivatives revealed significant radical scavenging abilities, demonstrating the potential of such compounds in antioxidant applications Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012.
Properties
IUPAC Name |
N-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-4-chloro-5-(trifluoromethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClF3N3OSi/c1-16(2,3)26(4,5)25-12-8-6-11(7-9-12)23-15-22-10-13(14(18)24-15)17(19,20)21/h6-10H,1-5H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUPVKFZFIERBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)NC2=NC=C(C(=N2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClF3N3OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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